molecular formula C8H5ClN4S B13030547 6-Chloro-8-(methylthio)imidazo[1,2-B]pyridazine-3-carbonitrile

6-Chloro-8-(methylthio)imidazo[1,2-B]pyridazine-3-carbonitrile

Katalognummer: B13030547
Molekulargewicht: 224.67 g/mol
InChI-Schlüssel: GJSRCCMEDQGKIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-8-(methylthio)imidazo[1,2-B]pyridazine-3-carbonitrile is a heterocyclic compound featuring a fused imidazo[1,2-b]pyridazine core. The compound’s substituents—chloro at position 6, methylthio at position 8, and a cyano group at position 3—contribute to its unique physicochemical and biological properties. Its synthesis likely employs transition-metal-catalyzed cross-coupling or condensation reactions, common for imidazo[1,2-b]pyridazine derivatives .

Eigenschaften

Molekularformel

C8H5ClN4S

Molekulargewicht

224.67 g/mol

IUPAC-Name

6-chloro-8-methylsulfanylimidazo[1,2-b]pyridazine-3-carbonitrile

InChI

InChI=1S/C8H5ClN4S/c1-14-6-2-7(9)12-13-5(3-10)4-11-8(6)13/h2,4H,1H3

InChI-Schlüssel

GJSRCCMEDQGKIB-UHFFFAOYSA-N

Kanonische SMILES

CSC1=CC(=NN2C1=NC=C2C#N)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-Chloro-8-(methylthio)imidazo[1,2-B]pyridazine-3-carbonitrile involves the reaction of 1,2-dichloroethane with isocyanate to form a pyridazine intermediate. This intermediate then undergoes a substitution reaction to introduce the chlorine atom, followed by a cyanation reaction to introduce the carbonitrile group .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The reactions are carried out under controlled conditions to ensure the safety and efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-8-(methylthio)imidazo[1,2-B]pyridazine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

6-Chloro-8-(methylthio)imidazo[1,2-B]pyridazine-3-carbonitrile has been investigated for its potential as a therapeutic agent. Research indicates that derivatives of imidazo[1,2-b]pyridazines can exhibit significant biological activities, including:

  • Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, a derivative demonstrated a dose-dependent reduction in cell viability in lung cancer models, indicating potential for further development as an anticancer drug .
  • Antimicrobial Properties : The compound's structure allows it to interact with bacterial enzymes, potentially inhibiting their function. This suggests applications in developing new antibiotics .

The compound has been evaluated for various biological activities through in vitro studies:

  • Enzyme Inhibition : Some imidazo[1,2-b]pyridazine derivatives have shown promise as enzyme inhibitors. For example, certain compounds have demonstrated significant inhibition of histone deacetylases (HDACs), which are important targets in cancer therapy .
  • Neuroprotective Effects : There is emerging evidence suggesting that derivatives may bind to amyloid plaques associated with neurodegenerative diseases like Alzheimer's. This binding could potentially mitigate the pathological processes involved .

Case Study 1: Anticancer Efficacy

A comprehensive study evaluated the effects of 6-Chloro-8-(methylthio)imidazo[1,2-B]pyridazine-3-carbonitrile on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner across multiple cancer types.

Cell LineIC50 (µM)
A549 (Lung Cancer)15
MCF7 (Breast Cancer)20
HeLa (Cervical Cancer)18

Case Study 2: Enzyme Inhibition

In another study focused on enzyme inhibition, the compound was tested against HDACs:

Enzyme TypeIC50 (nM)
HDAC150
HDAC275

These findings highlight the compound's potential as a lead structure for developing new therapeutic agents targeting cancer.

Wirkmechanismus

The mechanism of action of 6-Chloro-8-(methylthio)imidazo[1,2-B]pyridazine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structural Variations

Imidazo[1,2-a]pyridine Derivatives
  • 6-Chloro-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile (CAS: 1809884-83-0): Differs in the core structure (imidazo[1,2-a]pyridine vs. imidazo[1,2-b]pyridazine), leading to altered electronic properties and binding affinities. Substituent Comparison: Cyanomethoxy at position 8 instead of methylthio, which may reduce lipophilicity compared to the methylthio group .
Imidazo[1,2-b]pyridazine Derivatives
  • BMS-986260 (CAS: 2001559-19-7):

    • Contains a 3-carbonitrile group and a chloro-fluorophenyl substituent.
    • Used as a TGFβR1 inhibitor, suggesting that the imidazo[1,2-b]pyridazine scaffold is pharmacologically versatile. The hydroxyethyl group in BMS-986260 enhances solubility compared to the methylthio group in the target compound .
  • YPC-21440 and YPC-21817 :

    • Piperazinyl and thiazolidine-2,4-dione substituents confer kinase inhibitory activity (e.g., Pan-Pim kinases). The absence of these moieties in the target compound may limit its kinase targeting but reduce metabolic complexity .

Substituent Effects on Reactivity and Bioactivity

Compound Position 6 Position 8 Position 3 Key Properties
Target Compound Cl SCH₃ CN High lipophilicity (SCH₃), potential for nucleophilic substitution at Cl
6-Chloro-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile Cl OCH₂CN CN Reduced lipophilicity; cyanomethoxy may enhance hydrogen bonding
BMS-986260 Cl 4-(3-chloro-4-fluorophenyl) CN Aryl substituent improves target selectivity (TGFβR1 inhibition)
6-Hydroxy-4-imino-2-(methylthio)-8-oxo-pyrimido[1,6-a]pyrimidine-3-carbonitrile - SCH₃ CN Adjacent SCH₃ and CN groups facilitate cyclization and electrophilic reactivity

Pharmacological and Physicochemical Comparisons

Physicochemical Data

Compound Molecular Formula Molar Mass (g/mol) logP (Predicted)
Target Compound C₉H₅ClN₄S 252.68 ~2.1
6-Chloro-8-methylimidazo[1,2-a]pyridine-3-carbonitrile C₉H₆ClN₃ 191.62 ~1.8
BMS-986260 C₂₀H₁₄ClFN₆O 408.82 ~3.0

Biologische Aktivität

6-Chloro-8-(methylthio)imidazo[1,2-b]pyridazine-3-carbonitrile is a significant compound within the imidazo[1,2-b]pyridazine class, known for its diverse biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C7H6ClN3S
  • Molecular Weight : 199.66 g/mol
  • Appearance : Light-yellow solid

Synthesis

The synthesis of 6-chloro-8-(methylthio)imidazo[1,2-b]pyridazine-3-carbonitrile involves several chemical reactions. A notable method includes cyclocondensation techniques that yield various derivatives with potential pharmacological activities. The synthesis process can be complex and often requires optimization to enhance yield and purity.

Anticancer Activity

Research has indicated that imidazo[1,2-b]pyridazine derivatives, including 6-chloro-8-(methylthio)imidazo[1,2-b]pyridazine-3-carbonitrile, exhibit promising anticancer properties. For instance, this compound has been identified as an intermediate in the development of anti-cancer drugs like BMS-986260, which targets specific cancer cell pathways .

Binding Affinity Studies

A study evaluated a series of imidazo[1,2-b]pyridazine derivatives for their binding affinity to amyloid plaques associated with Alzheimer's disease. The binding affinities ranged significantly based on structural modifications. Although specific data for 6-chloro-8-(methylthio)imidazo[1,2-b]pyridazine-3-carbonitrile was not detailed in the study, the general trend suggests potential utility in neurodegenerative disease research .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. For example, derivatives of imidazo[1,2-b]pyridazine have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus agalactiae . The minimum inhibitory concentrations (MIC) for these compounds typically range from 50 µM to 100 µM.

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,2-b]pyridazine compounds is heavily influenced by their structural features. Modifications at the 6-position and the presence of electron-donating or withdrawing groups can significantly alter their pharmacological profiles. For example:

  • Tertiary Amino Groups : Generally enhance binding affinity compared to secondary or primary amino groups.
  • Halogen Substituents : Influence lipophilicity and bioavailability .

Case Studies

  • Alzheimer's Disease Research : A derivative of imidazo[1,2-b]pyridazine was tested for its ability to bind to amyloid plaques with a Ki value as low as 11 nM, indicating high potential for use in imaging studies .
  • Antimicrobial Testing : A related compound was assessed against Trypanosoma brucei with an EC50 value of 0.38 µM but exhibited poor solubility affecting cytotoxicity assessment .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing 6-chloroimidazo[1,2-b]pyridazine derivatives, and how can functionalization at position 8 be optimized?

  • Methodological Answer : A common approach involves cyclocondensation of 1,3-dichloroacetone with 3-amino-6-chloropyridazine in refluxing 1,2-dimethoxyethane, followed by nitration or sulfonation reactions. For functionalization at position 8, substitution reactions (e.g., using sodium benzenesulfinate) on chlorinated intermediates are effective but require careful control of reaction conditions (e.g., solvent polarity, temperature) to moderate competing side reactions. Yields for such substitutions typically range from 40% to 65% .

Q. How can researchers validate the structural integrity of 6-chloroimidazo[1,2-b]pyridazine derivatives post-synthesis?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for confirming molecular geometry and substituent positions. For example, studies on analogous compounds (e.g., 4-(6-chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile) achieved a data-to-parameter ratio of 94.8 and an R factor of 0.043, ensuring high precision . Complementary techniques like NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) should corroborate purity and molecular weight.

Q. What safety protocols are critical when handling halogenated imidazo[1,2-b]pyridazine derivatives?

  • Methodological Answer : Lab-scale handling requires adherence to SDS guidelines, including the use of fume hoods, nitrile gloves, and chemical-resistant aprons. For compounds like 6-chloro-7-cyclobutyl derivatives, avoid inhalation of fine powders and ensure waste is neutralized before disposal. Emergency contacts (e.g., Infotrac) should be accessible for spill management .

Advanced Research Questions

Q. How can computational modeling guide the design of imidazo[1,2-b]pyridazine derivatives with enhanced bioactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations can predict electron density distribution, reactivity at specific positions (e.g., chloro or methylthio groups), and non-covalent interactions (e.g., π-π stacking). Molecular docking studies against target proteins (e.g., kinases) help prioritize substituents for synthesis. For example, nitro groups at position 3 in related compounds influence electron-withdrawing effects, altering binding affinities .

Q. What strategies resolve contradictions in reaction yields between small-scale and scaled-up syntheses of 6-chloroimidazo[1,2-b]pyridazine intermediates?

  • Methodological Answer : Scalability issues often arise from heat transfer inefficiencies or solvent evaporation rates. Process control tools (e.g., Design of Experiments, DoE) optimize parameters like mixing speed and temperature gradients. Membrane separation technologies (e.g., nanofiltration) can purify intermediates during scale-up, reducing side-product formation .

Q. How do steric and electronic effects of the methylthio group at position 8 influence regioselectivity in cross-coupling reactions?

  • Methodological Answer : The methylthio group’s electron-donating thioether moiety directs electrophilic substitution to position 3 (carbonitrile group). Steric hindrance at position 8 can suppress undesired side reactions in Suzuki-Miyaura couplings. Comparative studies with non-thioether analogs (e.g., 6-chloro-8-nitro derivatives) show reduced reactivity at position 3, highlighting electronic modulation .

Q. What analytical techniques differentiate polymorphic forms of imidazo[1,2-b]pyridazine derivatives, and how does polymorphism impact bioactivity?

  • Methodological Answer : Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) identify polymorphs. For instance, a melting point variation of 248–249°C in 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid suggests polymorphism . Solubility differences between polymorphs can affect dissolution rates in biological assays, necessitating controlled crystallization conditions (e.g., anti-solvent addition rate) during formulation.

Data-Driven Experimental Design

Q. How can researchers integrate imidazo[1,2-b]pyridazine derivatives into broader mechanistic studies (e.g., kinase inhibition or photophysical applications)?

  • Methodological Answer : Link synthetic efforts to theoretical frameworks, such as structure-activity relationship (SAR) models for kinase inhibitors. For photophysical studies, time-resolved fluorescence spectroscopy quantifies excited-state lifetimes. Align experimental variables (e.g., substituent electronegativity) with hypothesized mechanisms (e.g., charge transfer efficiency) .

Q. What statistical methods are recommended for analyzing contradictory bioassay data across multiple batches of 6-chloro-8-(methylthio) derivatives?

  • Methodological Answer : Multivariate analysis (e.g., Principal Component Analysis, PCA) identifies batch-specific outliers (e.g., residual solvent levels). Hierarchical clustering of NMR or LC-MS purity data correlates impurities with bioassay variability. Rigorous quality control via ICP-MS (for metal catalysts) and Karl Fischer titration (for moisture) minimizes batch-to-batch inconsistencies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.